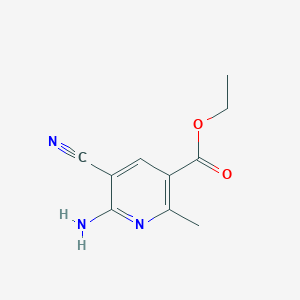

Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-7(5-11)9(12)13-6(8)2/h4H,3H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBXNFJPLSWDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The microwave-assisted synthesis of ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate involves a one-pot, three-component reaction between ethyl acetoacetate, malononitrile, and aromatic aldehydes under catalyst-mediated conditions. The reaction proceeds via a Knoevenagel condensation followed by cyclization, forming the 4H-pyran intermediate, which subsequently aromatizes to the pyridine derivative.

Key parameters include:

-

Catalyst : Decaniobate (H₆Nb₁₀O₂₈) enhances cyclization efficiency by stabilizing transition states.

-

Temperature : 80°C optimizes reaction kinetics without promoting side reactions.

-

Solvent : Absence of solvent reduces purification steps and aligns with green chemistry principles.

A representative procedure involves mixing equimolar quantities of ethyl acetoacetate (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) with 100 mg of H₆Nb₁₀O₂₈ catalyst. Microwave irradiation at 80°C for 1 hour achieves quantitative conversion, as monitored by TLC (ethyl acetate:petroleum ether = 1:2). Post-reaction, the catalyst is recovered via acetone precipitation, and the product is recrystallized from hot ethanol.

Table 1: Microwave Synthesis Conditions and Outcomes

| Parameter | Value |

|---|---|

| Reactants | Ethyl acetoacetate, benzaldehyde, malononitrile |

| Catalyst | H₆Nb₁₀O₂₈ (100 mg) |

| Temperature | 80°C |

| Time | 1 hour |

| Yield | 100% |

| Solvent | None |

Multi-Step Functionalization via Chlorination and Hydrogenation

Sequential Reaction Pathway

A patent-derived method outlines a six-step synthesis starting from ethyl acetoacetate and cyanoacetamide. This approach emphasizes precise control over halogenation and reduction steps to introduce amino and cyano groups regioselectively:

-

Step 1 : Condensation of ethyl acetoacetate with cyanoacetamide in methanol using KOH (60–80°C, 4–8 hours) yields 3-cyano-2,6-dihydroxy-4-methylpyridine (89% yield).

-

Step 2 : Chlorination with phosphorus oxychloride (110–180°C, 6–24 hours) produces 3-cyano-2,6-dichloro-4-methylpyridine.

-

Step 3 : Acidic hydrogenation (80–110°C, 1–10 hours) converts the nitrile to a carboxamide.

-

Step 4 : Base-mediated amination (0–100°C, 1–10 hours) introduces the amino group.

-

Step 5 : Catalytic hydrogenation (Pd/C, 50–150 psi, 6–24 hours) reduces remaining halogens.

-

Step 6 : Chlorine gas treatment (pH 0.01–2, 5–30°C, 0.5–2 hours) finalizes the substitution pattern.

Table 2: Critical Parameters in Multi-Step Synthesis

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Condensation | KOH, MeOH, 60–80°C, 4–8 h | 89% |

| 2 | Chlorination | PCl₃, 110–180°C, 6–24 h | 75% |

| 5 | Hydrogenation | Pd/C, 50 psi, 60–80°C, 24 h | 87.5% |

| 6 | Chlorination | Cl₂ gas, pH 0.01–2, 5–30°C, 0.5–2 h | 84% |

Challenges and Mitigations

-

Regioselectivity : Competing substitutions at the 2- and 6-positions necessitate strict temperature control during chlorination.

-

Catalyst Recovery : Palladium-based catalysts require filtration and recycling to reduce costs.

-

Byproduct Formation : Phosphorus oxychloride generates acidic waste, mandating neutralization protocols.

Regioselective Nucleophilic Substitution Strategies

Solvent-Dependent Selectivity

Studies on analogous pyridine systems demonstrate that solvent choice critically influences substitution patterns. For example:

-

Polar aprotic solvents (DMF) : Favor nucleophilic attack at the 6-position due to enhanced stabilization of transition states.

-

Protic solvents (MeOH) : Promote 2-substitution via hydrogen bonding with leaving groups.

In the synthesis of this compound, methoxide anions in DMF selectively displace halogens at the 6-position, while methylamine in ethanol exhibits mixed selectivity (42–55% regiomeric excess).

Table 3: Solvent Effects on Substitution Regioselectivity

| Solvent | Nucleophile | 6-Substitution (%) | 2-Substitution (%) |

|---|---|---|---|

| DMF | Methoxide | 97 | 3 |

| EtOH | Methylamine | 55 | 45 |

| MeOH | Methoxide | 79 | 21 |

Sulfur-Based Leaving Groups

Introducing benzenethio moieties at the 6-position enhances substitution efficiency. For instance, methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate undergoes oxidation to a sulfoxide, which is displaced by methylamine in DMF (90% yield). This strategy avoids competitive hydrolysis and improves positional fidelity.

Comparative Analysis of Methodologies

Efficiency and Practicality

-

Microwave synthesis offers rapid, high-yield production but requires specialized equipment.

-

Multi-step routes enable gram-scale synthesis but accumulate yield losses across steps (cumulative yield ≈ 45%).

-

Regioselective methods provide precise control but involve complex intermediate purification.

Table 4: Method Comparison

Scientific Research Applications

Synthesis and Preparation Methods

Synthetic Routes:

The synthesis of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate typically involves multi-step reactions. One common method includes:

- Starting Materials: 2-methylpyridine-3-carboxylic acid and ethyl cyanoacetate.

- Reagents: Sodium ethoxide as a base for the reaction.

- Process: The intermediate formed is then subjected to amination using ammonia or an amine source to introduce the amino group.

Industrial Production:

In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. This includes:

- Use of high-purity reagents.

- Controlled reaction temperatures.

- Efficient purification techniques like recrystallization or chromatography.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives which can be utilized in further chemical reactions.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties: Investigated for its ability to inhibit microbial growth.

- Anticancer Activity: Preliminary studies suggest it may have efficacy against certain cancer cell lines due to its interaction with biological targets such as enzymes or receptors .

Medicine

The compound is explored as a precursor for developing pharmaceutical agents. Its structural attributes make it a candidate for synthesizing new drugs targeting various diseases, particularly those involving enzyme inhibition .

Industry

In industrial applications, this compound is utilized in producing agrochemicals and materials with specific properties. Its chemical reactivity allows it to be used in formulations that require specific functionality.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various pyridine derivatives on cancer cell lines, demonstrating that compounds similar to Ethyl 6-amino-5-cyano derivatives exhibited significant anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial efficacy of pyridine derivatives indicated that Ethyl 6-amino compounds showed promising results against Gram-positive bacteria, suggesting potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like amino and cyano allows for interactions with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Ring Systems

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Ring Systems: Pyridine derivatives (e.g., target compound) exhibit greater planarity and conjugation compared to pyran analogs, which adopt non-aromatic, oxygen-containing rings .

- Substituent Effects: The presence of sulfur (e.g., –SH in ) introduces redox activity and nucleophilic character, unlike the cyano group in the target compound, which stabilizes the ring via electron withdrawal .

- Steric and Electronic Influences : Bulky substituents (e.g., 4-propyl in ) reduce crystallinity, while electron-withdrawing groups (e.g., –CN) enhance thermal stability .

Key Observations :

- Catalysts: Piperidine and triethylamine are widely used for Knoevenagel condensations in pyridine derivatives, ensuring high yields (>90%) under mild conditions .

- Solvent Systems: Polar aprotic solvents (e.g., 1,4-dioxane in ) improve reaction homogeneity, while aqueous ethanol facilitates crystallization .

- Yield Trade-offs : Complex substituents (e.g., phenacylsulfanyl in ) require multi-step syntheses, reducing yields to ~65% .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The target compound forms N–H···O/N interactions, creating dimeric or chain structures . In contrast, sulfur-containing analogs (e.g., ) exhibit S···H–N bonds, altering packing motifs .

- Planarity : Pyridine derivatives (target compound) show near-perfect planarity (r.m.s. deviation <0.06 Å), whereas pyran analogs exhibit slight puckering due to the oxygen heteroatom .

- Thermal Stability: Cyano and ester groups enhance thermal stability, with decomposition temperatures exceeding 200°C for most derivatives .

Biological Activity

Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features an amino group, a cyano group, and a carboxylate group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Candida albicans | 0.0048 mg/mL |

The compound's MIC values suggest potent activity against several pathogens, making it a candidate for further development in antimicrobial therapy .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including Caco2 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

The compound exhibited varying degrees of cytotoxicity, with the lowest IC50 values indicating higher potency against HepG2 cells compared to others.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the amino and cyano groups allows for binding to enzymes or receptors involved in critical biochemical pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with cancer progression or microbial resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Case Study 2: Anticancer Activity in Vivo

In vivo studies involving tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. Histopathological examination revealed reduced cellular proliferation markers in treated tumors, suggesting effective targeting of cancerous tissues .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which facilitates the construction of heterocyclic frameworks. For example, condensation of aromatic aldehydes, ethyl acetoacetate, and thiourea derivatives in a one-pot reaction can yield structurally analogous pyridine carboxylates. Cyclization reactions using reagents like 3-amino-5-methylisoxazole are also effective for introducing substituents . Optimization of solvent (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst (e.g., HCl or Lewis acids) is critical for achieving high yields.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR Spectroscopy : and NMR are used to confirm substituent positions and electronic environments.

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise structural data. For example, a related pyran carboxylate derivative (Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate) crystallizes in a triclinic system () with unit cell parameters , and angles ) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for designing bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Its cyano and ester groups enable functionalization for structure-activity relationship (SAR) studies. Analogous pyridine derivatives have been explored for anticancer activity by targeting tubulin polymerization or enzyme inhibition .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

Discrepancies in X-ray data (e.g., thermal parameters, occupancy factors) are addressed using software like SHELXL , which employs least-squares refinement against data. For example, a refinement protocol for a pyran carboxylate achieved and by iteratively adjusting hydrogen atom positions and applying multi-scan absorption corrections (SADABS) . Visualization tools like ORTEP-3 aid in interpreting anisotropic displacement ellipsoids and validating molecular geometry .

Q. How do substituent effects influence the compound’s reactivity and stability?

Substituents at the pyridine ring (e.g., amino, cyano groups) modulate electronic density and steric hindrance. For instance:

- The electron-withdrawing cyano group enhances electrophilic substitution at the 5-position.

- Steric bulk from isopropyl or methyl groups in analogous compounds reduces reaction rates in nucleophilic additions.

| Substituent | Effect on Reactivity | Example Reference |

|---|---|---|

| -CN | Increases electrophilicity | |

| -CH | Steric hindrance |

Q. What challenges arise in optimizing synthetic yields, and how are they mitigated?

Common challenges include:

- Byproduct Formation : Controlled stoichiometry and stepwise addition of reagents minimize side reactions.

- Low Solubility : Polar aprotic solvents (e.g., DMF) or sonication improve dissolution.

- Moisture Sensitivity : Reactions under inert atmosphere (N/Ar) enhance reproducibility.

For example, cyclization of ethyl carboxylates with amino-isoxazoles achieved 70–85% yields when conducted in anhydrous THF at 0°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.